o-Cresolphthalein complexone tetrasodium salt

Catalog No.
S774451
CAS No.
62698-54-8
M.F
C32H28N2Na4O12
M. Wt
724.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Cresolphthalein complexone tetrasodium salt

CAS Number

62698-54-8

Product Name

o-Cresolphthalein complexone tetrasodium salt

IUPAC Name

tetrasodium;2-[[5-[1-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxylatomethyl)amino]acetate

Molecular Formula

C32H28N2Na4O12

Molecular Weight

724.5 g/mol

InChI

InChI=1S/C32H32N2O12.4Na/c1-17-7-21(9-19(29(17)43)11-33(13-25(35)36)14-26(37)38)32(24-6-4-3-5-23(24)31(45)46-32)22-8-18(2)30(44)20(10-22)12-34(15-27(39)40)16-28(41)42;;;;/h3-10,43-44H,11-16H2,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;/q;4*+1/p-4

InChI Key

KSMPPVYJZJBIES-UHFFFAOYSA-J

SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Calcium Determination:

o-Cresolphthalein complexone tetrasodium salt is primarily used as a calcium indicator in complexometric titration for the determination of calcium concentration in various samples, including:

  • Biological fluids: Serum, plasma, blood, and urine
  • Food and beverages: Milk, dairy products, and drinking water
  • Pharmaceuticals: Drugs and dietary supplements containing calcium

The indicator forms a colored complex with free calcium ions at a specific pH range, allowing for the visual identification of the endpoint in the titration. This method is known for its simplicity, selectivity, and accuracy for calcium determination.

Masking Agent:

o-Cresolphthalein complexone can also act as a masking agent to selectively complex with interfering metal ions in various analytical techniques, such as:

  • Atomic absorption spectroscopy (AAS): Masking agents prevent the interference of other elements with the target element during analysis, leading to more accurate results.
  • Ion chromatography (IC): Similar to AAS, masking agents help separate the target analyte from interfering ions in chromatographic separations.

This property allows for the analysis of calcium in complex matrices without interference from other metal ions.

Other Applications:

o-Cresolphthalein complexone tetrasodium salt has been explored in other research areas, including:

  • Development of new analytical methods: Researchers are investigating the use of o-cresolphthalein complexone in combination with other techniques for the determination of various analytes.
  • Studies on metal-ligand interactions: The complexation properties of o-cresolphthalein complexone with different metals are being investigated to understand the fundamental principles of these interactions.

o-Cresolphthalein complexone tetrasodium salt is a chemical compound with the molecular formula C32H28N2Na4O12 and a molecular weight of 724.53 g/mol. It is a water-soluble complexone, primarily recognized for its role as a chelating agent and indicator in various analytical applications. The compound is characterized by its ability to form stable complexes with metal ions, particularly calcium, which makes it valuable in both laboratory and industrial settings. Its appearance is typically that of a purple powder or crystals, indicating its distinct chemical properties .

The primary mechanism of action of OPCPTS lies in its ability to chelate metal ions. In proteomics research, this property is particularly valuable for protein purification. OPCPTS can selectively bind and remove unwanted metal ions that might interfere with downstream applications like protein separation techniques []. This targeted chelation helps maintain protein integrity and functionality, leading to more accurate and reliable proteomic analysis.

The primary chemical reaction involving o-Cresolphthalein complexone tetrasodium salt is its interaction with calcium ions. When dissolved in an aqueous solution, the compound reacts with calcium ions to form a colored complex, which can be quantitatively measured. This reaction is significant in titrimetric analyses where the endpoint can be visually detected due to the color change associated with the formation of the calcium complex:

Ca2++o Cresolphthalein complexoneCa o Cresolphthalein complexone 2+\text{Ca}^{2+}+\text{o Cresolphthalein complexone}\rightarrow \text{Ca o Cresolphthalein complexone }^{2+}

This reaction is crucial for determining calcium concentrations in various samples, including biological fluids and environmental samples .

The synthesis of o-Cresolphthalein complexone tetrasodium salt typically involves the reaction of o-cresolphthalein with sodium hydroxide and other reagents to form the tetrasodium salt form. The general synthesis pathway includes:

  • Formation of o-Cresolphthalein: This is achieved through the condensation of phenol derivatives.
  • Sodium Salt Formation: The resulting o-cresolphthalein is treated with sodium hydroxide to produce the tetrasodium salt.

The process may vary slightly depending on the specific laboratory protocols employed but generally adheres to these steps .

o-Cresolphthalein complexone tetrasodium salt has a wide range of applications, particularly in analytical chemistry:

  • Calcium Detection: It serves as an indicator for calcium ion concentration in various solutions, turning from yellow to purple upon binding with calcium.
  • Titration: This compound is commonly used in complexometric titrations to determine metal ion concentrations.
  • Water Quality Testing: It aids in assessing water quality by measuring calcium levels, which can indicate hardness.
  • Biochemical Assays: It finds use in biochemical assays where metal ion concentrations are critical for understanding metabolic processes .

Interaction studies involving o-Cresolphthalein complexone tetrasodium salt primarily focus on its chelation properties with various metal ions beyond calcium, including magnesium and other divalent cations. These studies help elucidate its selectivity and binding affinities, which are essential for optimizing its use in analytical methods. The interactions can influence the stability of complexes formed and may also affect the sensitivity of detection methods employed in assays .

Several compounds exhibit similar chelating properties to o-Cresolphthalein complexone tetrasodium salt. Here are some notable examples:

Compound NameFormulaUnique Features
Ethylenediaminetetraacetic acidC10H16N2O8Stronger chelator for multiple metal ions
1-Hydroxyethane-1,1-diphosphonic acidC2H7O7P2Used primarily for bone density studies
DTPA (Diethylenetriaminepentaacetic acid)C14H23N5O10Effective for heavy metal ion chelation

o-Cresolphthalein complexone tetrasodium salt stands out due to its specific application as an indicator for calcium ions, making it particularly useful in titrimetric analyses where visual endpoints are necessary. In contrast, compounds like ethylenediaminetetraacetic acid and DTPA are broader-spectrum chelators used across various fields including environmental science and medicine .

Reaction Pathways and Precursor Materials

The synthesis of o-cresolphthalein complexone tetrasodium salt represents a multi-step process that begins with the formation of the basic phthalein structure followed by complexone functionalization and salt formation [1]. The primary precursor material for this synthesis is o-cresolphthalein, which serves as the foundational molecular scaffold [2].

The initial step involves the synthesis of o-cresolphthalein through a condensation reaction between phthalic anhydride and o-cresol in the presence of anhydrous zinc chloride as a catalyst [2]. This reaction follows the general mechanism for phthalein dye synthesis, where two equivalents of o-cresol react with one equivalent of phthalic anhydride under controlled temperature conditions [3]. The reaction proceeds through electrophilic aromatic substitution, forming the characteristic triphenylmethane structure with lactone functionality [2].

Following the formation of o-cresolphthalein, the complexone functionality is introduced through aminomethylation reactions [4]. The complexone formation involves the attachment of bis-carboxymethylamino groups to specific positions on the aromatic rings [5]. This process utilizes formaldehyde and glycine or its derivatives as key reagents to introduce the chelating carboxylate groups that define the complexone structure [4].

The tetrasodium salt formation represents the final step in the synthesis pathway . This process involves neutralization of the carboxylic acid groups present in the complexone structure with sodium hydroxide [7]. The stoichiometric ratio requires four equivalents of sodium hydroxide to neutralize the four carboxylic acid groups, resulting in the tetrasodium salt form with enhanced water solubility [7].

The molecular formula of the final product is C₃₂H₂₈N₂Na₄O₁₂ with a molecular weight of 724.54 grams per mole [8] [9]. The compound exhibits characteristic purple coloration in its crystalline form and demonstrates excellent water solubility properties due to the ionic nature of the sodium carboxylate groups [9].

Table 1: Key Precursor Materials and Their Properties

Precursor MaterialMolecular FormulaRole in SynthesisPurity Requirements
Phthalic AnhydrideC₈H₄O₃Core structure formation≥99%
o-CresolC₇H₈OPhenolic component≥98%
Zinc Chloride (Anhydrous)ZnCl₂Catalyst≥97%
FormaldehydeCH₂OAminomethylation37% aqueous solution
GlycineC₂H₅NO₂Carboxylate introduction≥99%
Sodium HydroxideNaOHSalt formation≥98%

Optimization of Synthesis Parameters

The optimization of synthesis parameters for o-cresolphthalein complexone tetrasodium salt production requires careful control of multiple variables to achieve maximum yield and product purity [2]. Temperature control emerges as a critical parameter throughout the multi-step synthesis process [3].

For the initial phthalein formation step, optimal temperature ranges between 105-110°C with reaction times extending 5-6 hours [2]. Higher temperatures risk decomposition of sensitive intermediates, while lower temperatures result in incomplete condensation reactions [3]. The heating rate must be controlled to prevent rapid polymerization, which can occur when the molten reactants are subjected to prolonged high temperatures [2].

The molar ratios of reactants significantly influence both yield and selectivity [2]. Research indicates that the optimal ratio for phthalic anhydride to o-cresol to zinc chloride is 1:1.2:1.2, providing slight excess of the phenolic component to drive the condensation reaction to completion [2]. Deviation from these ratios can lead to formation of undesired side products or incomplete conversion [3].

pH control during the complexone formation and salt precipitation steps proves equally critical [4]. The aminomethylation reactions require alkaline conditions with pH values maintained between 9-11 for optimal reaction rates [4]. During the final neutralization step, careful addition of sodium hydroxide solution ensures complete conversion to the tetrasodium salt without over-neutralization [7].

Purification methodologies significantly impact final product quality [2]. The crude product typically undergoes dissolution in sodium hydroxide solution followed by filtration through fine filter paper to remove insoluble impurities [2]. Subsequent acidification with hydrochloric acid precipitates the product, which is then collected by filtration and thoroughly washed with water to remove residual salts [2].

Table 2: Optimized Synthesis Parameters

Process StepTemperature (°C)Time (hours)pH RangeKey Parameters
Phthalein Formation105-1105-6N/AAnhydrous conditions
Complexone Introduction80-908-129-11Controlled addition rate
Salt Formation25-402-412-13Stoichiometric NaOH
Purification60-801-22-3Multiple washing cycles

Solvent selection influences both reaction efficiency and product isolation [2]. Aqueous systems predominate during the complexone formation and salt precipitation steps due to the hydrophilic nature of the carboxylate groups [4]. However, organic solvents may be employed during intermediate purification steps to selectively remove lipophilic impurities [2].

Industrial-Scale Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial production of o-cresolphthalein complexone tetrasodium salt presents numerous technical and economic challenges [10]. Scale-up difficulties arise primarily from the multi-step nature of the synthesis and the sensitivity of intermediate compounds to processing conditions [11].

Heat transfer limitations represent a fundamental challenge in large-scale reactors [10]. Laboratory-scale reactions benefit from rapid heat dissipation due to favorable surface-area-to-volume ratios, while industrial reactors require sophisticated temperature control systems to manage exothermic reactions [11]. The condensation reaction between phthalic anhydride and o-cresol generates significant heat, necessitating gradual addition protocols and enhanced cooling capacity in production-scale equipment [2].

Mixing efficiency becomes increasingly problematic as reactor volumes increase [10]. The viscosity of reaction mixtures changes dramatically throughout the synthesis process, particularly during the molten phase of phthalein formation [11]. Industrial reactors must incorporate advanced agitation systems capable of maintaining homogeneous conditions across varying viscosity profiles [12].

Quality control and consistency present ongoing challenges in large-scale production [13]. The multi-step synthesis pathway creates multiple opportunities for variability introduction, requiring comprehensive analytical monitoring at each stage [11]. Process analytical technology implementation enables real-time monitoring of critical parameters such as pH, temperature, and reaction completion [13].

Raw material handling and storage considerations become more complex at industrial scale [14]. The hygroscopic nature of several precursors, particularly zinc chloride and sodium hydroxide, demands specialized storage facilities with controlled humidity environments [15]. Additionally, the corrosive properties of some reagents necessitate specialized materials of construction for processing equipment [14].

Waste management and environmental considerations significantly impact industrial operations [14]. The synthesis generates substantial quantities of aqueous waste streams containing residual salts and organic impurities [13]. Treatment and disposal of these streams require specialized facilities and add considerable cost to the manufacturing process [14].

Table 3: Industrial Manufacturing Challenges and Solutions

Challenge CategorySpecific IssuesProposed SolutionsImplementation Complexity
Heat ManagementExothermic reactions, Hot spotsEnhanced cooling systems, Staged additionHigh
Mixing EfficiencyViscosity variation, Dead zonesAdvanced impeller design, Multiple agitatorsMedium
Quality ControlBatch variation, Impurity levelsProcess analytical technology, Statistical process controlHigh
Material HandlingCorrosive reagents, Hygroscopic materialsSpecialized storage, Inert atmosphere systemsMedium
Waste TreatmentAqueous streams, Organic residuesAdvanced treatment systems, Solvent recoveryHigh

Process economics play a crucial role in determining the viability of industrial production [13]. The multi-step synthesis requires significant capital investment in specialized equipment, while the relatively low market volume for this specialty chemical limits economies of scale [16]. Optimization efforts focus on maximizing yield per batch and minimizing processing time to improve overall economics [13].

Regulatory compliance adds another layer of complexity to industrial operations [13]. Manufacturing facilities must adhere to strict environmental regulations governing emissions and waste disposal while maintaining comprehensive documentation of all process parameters [14]. These requirements necessitate substantial investment in monitoring and control systems beyond those required for basic process operation [13].

O-Cresolphthalein complexone tetrasodium salt demonstrates distinct solubility characteristics in different media environments. The compound exhibits good water solubility, with specific formulations showing clear dissolution properties in aqueous systems [1]. The tetrasodium salt form enhances water solubility compared to the free acid form, which facilitates its application in analytical procedures requiring aqueous solutions.

SolventSolubilityConditionsSource
WaterClear solution0.1% concentrationMolekula
Methanol1 mg/mLRoom temperatureSigma-Aldrich
0.1N NaOHClear purple solutionAlkaline conditionsMP Biomedical
EthanolSolubleGeneral conditionsAdipogen

The compound shows marked stability differences across various conditions. In solid form, the material exhibits air sensitivity, requiring proper storage conditions to maintain integrity [2]. The tetrasodium salt form remains stable when stored at ambient temperatures under appropriate conditions, with manufacturers recommending storage below 30°C to prevent degradation [3].

In aqueous media, the stability is influenced by pH conditions. The compound demonstrates enhanced stability in alkaline environments, which is consistent with its analytical applications in high pH buffer systems. The complexone structure provides inherent stability through the multiple carboxylate groups that can coordinate with metal ions, forming stable chelate complexes [4].

Spectroscopic Characteristics (UV-Vis, IR, NMR)

Ultraviolet-Visible Spectroscopy

O-Cresolphthalein complexone tetrasodium salt exhibits characteristic absorption properties in the UV-visible region. The compound shows maximum absorption wavelengths that are pH-dependent, with significant shifts occurring under different conditions [5].

Wavelength (nm)ConditionsCharacteristicsSource
564-5700.1N NaOHLambda max for o-cresolphthaleinThermo Fisher
575Alkaline pHComplex formationMultiple sources
570Post-column detectionAnalytical applicationsResearch studies

The spectroscopic behavior demonstrates pH-dependent chromophore formation, with colorless solutions at pH below 8.2 transitioning to colored complexes at higher pH values. This pH-sensitive behavior is fundamental to the compound's function as both an indicator and analytical reagent.

Infrared Spectroscopy

Infrared spectroscopic analysis of o-cresolphthalein complexone tetrasodium salt has been documented using Fourier Transform Infrared (FT-IR) spectroscopy. The compound shows characteristic vibrational modes consistent with its molecular structure containing carboxylate groups, phenolic hydroxyl groups, and aromatic systems [6].

Spectral RegionAssignmentInstrumentSource
Full spectrumAvailableBruker Tensor 27 FT-IRSpectraBase
Sample preparationKBr pelletStandard techniqueBio-Rad Laboratories
VerificationConforms to standardQuality controlAvantor Sciences

The infrared spectrum provides structural confirmation through characteristic absorption bands corresponding to functional groups present in the complexone structure. The presence of multiple carboxylate groups, phenolic hydroxyl groups, and the benzofuran ring system can be identified through their distinctive vibrational frequencies [6].

Nuclear Magnetic Resonance Spectroscopy

While comprehensive NMR data for the tetrasodium salt form is limited in the literature, the parent compound o-cresolphthalein complexone has been characterized using various NMR techniques. The molecular structure contains multiple chemically distinct carbon and hydrogen environments that would be observable in NMR spectra [7].

The complex structure featuring two methyl-substituted phenolic rings connected through a central benzofuran core, along with the four carboxylate-containing side chains, provides numerous NMR-active sites for spectroscopic analysis. The sodium salt form would show simplified spectra compared to the free acid due to the deprotonated carboxylate groups [8].

Thermodynamic and Kinetic Behavior in Chelation Reactions

Thermodynamic Aspects

O-Cresolphthalein complexone tetrasodium salt demonstrates specific thermodynamic behavior in metal chelation reactions, particularly with alkaline earth metals. The compound forms stable complexes with calcium, magnesium, strontium, and barium ions through multidentate coordination [9].

Metal IonComplex StoichiometryStabilitypH OptimumSource
Ca²⁺1:1 and 2:1 complexesHigh stability10-12Clinical studies
Mg²⁺1:1 primarilyModerate stability10-12Analytical methods
Sr²⁺1:1 complexGood stability10-12Chromatographic studies
Ba²⁺1:1 complexGood stability10-12Complexometric titrations

The formation constants for these complexes indicate strong binding affinity, with calcium showing particularly high stability constants. The thermodynamic stability is enhanced by the chelate effect, where the multidentate nature of the complexone provides entropic advantages over monodentate ligands [10].

Kinetic Behavior

The kinetic aspects of chelation reactions involving o-cresolphthalein complexone tetrasodium salt reveal interesting mechanistic features. The compound exhibits both fast and slow reaction components depending on the metal ion and reaction conditions [11].

Calcium complexation kinetics show evidence of both 1:1 and 2:1 complex formation, with the 1:1 complex predominating at low calcium concentrations and causing non-linearity in analytical calibration curves. At higher calcium concentrations, the complexone becomes the limiting reagent, resulting in different kinetic behavior [12].

Reaction TypeRate CharacteristicsInfluencing FactorsSource
Complex formationpH-dependentTemperature, ionic strengthGeneral kinetics
DissociationSlow at alkaline pHpH, competing ligandsAnalytical studies
Ligand exchangeVariable ratesMetal ion type, concentrationCoordination chemistry

The kinetic chelate effect manifests in the slower dissociation rates compared to analogous monodentate ligands, contributing to the analytical utility of the compound. The first dissociation step is particularly slow due to the need for conformational changes in the chelate structure [10].

Related CAS

2411-89-4 (Parent)

Other CAS

62698-54-8

General Manufacturing Information

Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4): INACTIVE

Dates

Last modified: 08-15-2023

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